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Introduction

Eugenitol (5,7-dihydroxy-2,6-dimethylchromen-4-one) is a naturally occurring chromone
derivative found in certain lichen species. Its chemical structure, characterized by a
dihydroxylated and dimethylated chromen-4-one core, has drawn interest in medicinal
chemistry and drug discovery. A thorough understanding of its spectroscopic properties is
fundamental for its identification, characterization, and the development of analytical methods.
This guide provides a summary of the available spectroscopic data for eugenitol and its close
structural analogs, along with the methodologies for their acquisition.

Chemical Structure

e |[UPAC Name: 5,7-dihydroxy-2,6-dimethylchromen-4-one
e Molecular Formula: C11H100a4

e Molecular Weight: 206.19 g/mol

Spectroscopic Data

Comprehensive spectroscopic data for eugenitol is not readily available in the public domain.
However, data from closely related compounds and partial data for eugenitol provide valuable
insights into its spectral characteristics.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

No complete, published NMR dataset for eugenitol could be located. However, the following

data for a structurally similar compound, 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-

dimethylchroman-4-one, is presented for comparative purposes. The core structure shares the

dihydroxy-dimethyl-chroman-4-one skeleton, which can provide an estimation of the chemical

shifts for the shared structural motifs.

Table 1: *H NMR Data for 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one[1]

Chemical Shift ()

Multiplicity Integration Assignment
ppm
12.05 S 1H 5-OH
9.20 S 1H 4'-OH
6.96 d, J=8.4 Hz 2H H-2', H-6'
6.66 d, J=8.4 Hz 2H H-3', H-5'
4.43 dd, J=11.2, 4.4 Hz 1H H-2a
4.22 t,J=11.2 Hz 1H H-2b
3.00 dd, J=14.0, 4.4 Hz 1H H-9a
2.80 m 1H H-3
2.49 dd, J=14.0, 11.2 Hz 1H H-9b
2.02 S 3H 8-CHs
1.96 S 3H 6-CHs

Table 2: 13C NMR Data for 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one[1]
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Chemical Shift (8) ppm Assignment
196.5 C-4
162.2 c-7
159.9 C-5
157.9 C-8a
155.4 C-4'
130.6 C-1
129.8 Cc-2', C-6'
115.0 C-3, C-%
104.3 C-4a
102.8 C-6
101.9 C-8

76.9 C-2

42.1 C-3

31.2 C-9

7.5 8-CHs
7.1 6-CHs

Infrared (IR) Spectroscopy

Specific IR data for eugenitol is not available. However, the expected characteristic absorption
bands based on its functional groups are listed below.

Table 3: Predicted Infrared Absorption Bands for Eugenitol
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Wavenumber . . . .
Intensity Functional Group Vibration Mode
(cm™)
3500-3200 Broad, Strong O-H (Phenolic) Stretching
3000-2850 Medium C-H (Alkyl) Stretching
C=0 (a,B-unsaturated )
~1650 Strong Stretching
ketone)
1600-1450 Medium-Strong C=C (Aromatic) Stretching
~1260 Strong C-O (Aryl ether) Stretching

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) data for eugenitol has been reported.

Table 4: Mass Spectrometry Data for Eugenitol

m/z lon Type Source
206.0577 [M]*+ [2]
205.04 [M-H]~ [3]
207.06 [M+H]* [3]

High-resolution mass spectrometry of a structural analog, 5,7-dihydroxy-3-(4-
hydroxybenzyl)-6,8-dimethylchroman-4-one, yielded an [M+H]* ion at m/z 329.1384,
corresponding to the calculated value of 329.1389 for C19H210s.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented.

NMR Spectroscopy
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For the analysis of 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one, *H and 3C
NMR spectra were recorded on a Bruker 400 MHz spectrometer. Chemical shifts were reported
relative to internal tetramethylsilane (TMS, & 0.00 ppm) with DMSO-ds as the solvent.[1]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) for 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-
dimethylchroman-4-one was performed on an AB SCIEX Triple TOF 4600 spectrometer.[1] For
the analysis of eugenitol in lichen samples, a Linear Trap Mass Spectrometer (Thermo

Scientific) was used.[3]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural

product like eugenitol.
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Caption: Workflow for the spectroscopic analysis of natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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